Product packaging for Corynoxine (hydrochloride)(Cat. No.:)

Corynoxine (hydrochloride)

Cat. No.: B10829626
M. Wt: 420.9 g/mol
InChI Key: YZEHFWIJWUTTOF-UXWWZSLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Natural Sources of Corynoxine (B600272)

Corynoxine is a naturally derived compound, primarily extracted from various plant species.

Corynoxine has been isolated from several species of the Uncaria genus, which belongs to the Rubiaceae family. researchgate.net These woody vines are found in various parts of the world, including Southeast Asia and South and Central America. researchgate.netnanohemptechlabs.com

The primary species from which corynoxine is extracted include:

Uncaria rhynchophylla : Also known as Gou-teng in Chinese, this species is a significant source of corynoxine. frontiersin.orgnih.gov The hooks of the plant are often used for the isolation of this alkaloid. medchemexpress.com

Uncaria macrophylla : This species, widely distributed in the Yunnan province of China, also contains corynoxine. researchgate.netnih.gov The hooks and leaves of Uncaria macrophylla have been found to yield several oxindole (B195798) alkaloids, including corynoxine. medchemexpress.comresearchgate.netnih.gov

Uncaria tomentosa : Commonly known as Cat's Claw, this woody vine is native to the Amazon rainforest and is another source of corynoxine. nanohemptechlabs.comaktinchem.comresearchgate.net

The isolation process from these plants typically involves solvent extraction and various chromatographic techniques to separate corynoxine from other alkaloids and plant constituents. zobodat.at

Corynoxine is classified as an oxindole alkaloid, a major class of bioactive compounds found in the Uncaria genus. researchgate.netnanohemptechlabs.com These alkaloids are characterized by their complex chemical structures, which often include a spirocyclic system. researchgate.net

The research into oxindole alkaloids is extensive, with a focus on their diverse pharmacological activities. Corynoxine and its isomers, such as corynoxine B, rhynchophylline (B1680612), and isorhynchophylline (B1663542), are often studied together as they co-occur in the same plant species. researchgate.netnih.gov The stereochemistry of these molecules is a critical aspect of the research, as different isomers can exhibit distinct biological effects. researchgate.net

Isolation from Uncaria Species (Uncaria rhynchophylla, Uncaria macrophylla, Uncaria tomentosa)

Historical Perspectives on Pharmacological Exploration of Uncaria Alkaloids

The use of plants from the Uncaria genus in traditional medicine has a long history, particularly in traditional Chinese medicine and the traditional practices of indigenous peoples in South America. mdpi.comnih.govresearchgate.net In traditional Chinese medicine, Uncaria rhynchophylla has been used for centuries to address various health concerns. researchgate.netfrontiersin.org

This historical use has spurred modern pharmacological research into the bioactive compounds of Uncaria species, with a significant focus on the alkaloids. mdpi.comnih.gov Early scientific investigations aimed to identify and characterize the chemical constituents responsible for the observed effects of these traditional remedies. This led to the isolation and structural elucidation of numerous indole (B1671886) and oxindole alkaloids, including corynoxine. zobodat.atresearchgate.net

Over time, research has evolved from simple extraction and identification to detailed investigations of the pharmacological mechanisms of action of individual alkaloids. mdpi.comnih.gov Network pharmacology, a modern research approach, has been employed to understand the complex interactions between multiple alkaloids from Uncaria and various biological targets. mdpi.comnih.gov This historical and ongoing exploration continues to reveal the intricate relationship between the traditional use of Uncaria plants and the scientifically validated activities of their constituent alkaloids like corynoxine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29ClN2O4 B10829626 Corynoxine (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29ClN2O4

Molecular Weight

420.9 g/mol

IUPAC Name

methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate;hydrochloride

InChI

InChI=1S/C22H28N2O4.ClH/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3;/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26);1H/b16-13+;/t14-,15+,19+,22+;/m1./s1

InChI Key

YZEHFWIJWUTTOF-UXWWZSLJSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O.Cl

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O.Cl

Origin of Product

United States

Neurobiological Research on Corynoxine Hydrochloride

Investigation of Mechanisms in Neurodegenerative Pathologies

Research into corynoxine (B600272) has illuminated its activity in pathways central to the progression of neurodegenerative disorders. Its primary mechanism of action appears to be the induction of autophagy, a critical process for neuronal health and survival. nih.govfrontiersin.org

Modulation of Autophagy Pathways

Corynoxine has been identified as a natural autophagy enhancer. medchemexpress.comnih.gov It stimulates this cellular process in various neuronal cell lines, including N2a and SH-SY5Y cells. nih.govcaymanchem.com This induction of autophagy is a key element of its neuroprotective potential.

A significant aspect of corynoxine's function is its regulation of the Akt/mTOR signaling pathway. medchemexpress.comnih.gov Research has demonstrated that corynoxine induces autophagy by reducing the phosphorylation levels of key proteins in this pathway, including Akt, mTOR (mammalian target of rapamycin), and p70 S6 Kinase. nih.govresearchgate.net The inhibition of this pathway is a well-established method for inducing autophagy. frontiersin.org In rotenone-induced animal models of Parkinson's disease, corynoxine treatment led to decreased levels of p-mTOR, confirming its activity on this pathway in vivo. frontiersin.orgnih.gov

Further investigations have revealed that corynoxine's influence on autophagy extends to the activation of transcription factors TFEB (transcription factor EB) and TFE3 (transcription factor binding to IGHM enhancer 3). nih.gov These transcription factors are crucial regulators of autophagy and lysosomal biogenesis. nih.gov Corynoxine activates TFEB and TFE3 not only by inhibiting the Akt/mTOR signaling pathway but also by stimulating the release of lysosomal calcium through the TRPML1 (transient receptor potential mucolipin 1) channel. nih.govresearchgate.net The activation of TFEB/TFE3 by corynoxine has been shown to be essential for its ability to clear pathological protein fragments, as knockdown of these transcription factors abolished the degradation of amyloid-beta precursor protein C-terminal fragments (APP-CTFs) in cell models of Alzheimer's disease. nih.govresearchgate.net

Table 1: Effects of Corynoxine on Key Autophagy-Related Proteins

Protein/Factor Effect of Corynoxine Treatment Cellular Outcome Supporting Evidence
p-Akt Decrease Inhibition of Akt/mTOR pathway nih.gov
p-mTOR Decrease Inhibition of Akt/mTOR pathway, induction of autophagy nih.govfrontiersin.org
p-p70 S6 Kinase Decrease Inhibition of Akt/mTOR pathway nih.gov
LC3-II Increase Marker of autophagosome formation medchemexpress.comcaymanchem.com
TFEB/TFE3 Activation and Nuclear Translocation Increased autophagy and lysosomal biogenesis nih.gov

It is noteworthy that corynoxine and its enantiomer, corynoxine B, both induce autophagy but through different mechanisms. nih.gov While corynoxine operates through the Akt/mTOR pathway, corynoxine B induces autophagy in a Beclin-1-dependent manner. nih.govnih.gov Corynoxine B has been shown to enhance the activity of the PI3KC3 complex by binding to HMGB1/2, thereby promoting autophagy. nih.govresearchgate.net This distinction highlights the stereospecificity of their biological activities and provides different avenues for therapeutic development.

TFEB/TFE3 Transcription Factor Activation

Protein Aggregation Clearance Mechanisms

A key consequence of enhanced autophagy is the clearance of aggregated proteins, a hallmark of many neurodegenerative diseases. nih.govnih.gov

In the context of Parkinson's disease, the accumulation of alpha-synuclein (B15492655) aggregates in Lewy bodies is a major pathological feature. nih.gov Research has shown that by inducing autophagy, corynoxine promotes the clearance of both wild-type and the A53T mutant form of alpha-synuclein in inducible PC12 cell models. medchemexpress.comnih.govcaymanchem.com This effect can be reversed by autophagy inhibitors, confirming the central role of this pathway. caymanchem.com In animal models of Parkinson's disease, corynoxine treatment has been observed to decrease alpha-synuclein aggregates, prevent the loss of tyrosine hydroxylase-positive neurons, and improve motor dysfunction, further underscoring its neuroprotective effects. frontiersin.orgnih.govnih.gov

Table 2: Investigated Cell and Animal Models in Corynoxine Research

Model Type Key Findings References
N2a and SH-SY5Y cells Neuronal cell lines Increased LC3-II expression, indicating autophagy induction. nih.govcaymanchem.com
Inducible PC12 cells Cell model for Parkinson's Disease Promoted degradation of wild-type and A53T α-synuclein. medchemexpress.comnih.govcaymanchem.com
Drosophila In vivo model Promoted formation of autophagosomes. nih.gov
Rotenone-induced rat and mouse models Animal models of Parkinson's Disease Improved motor function, prevented neuronal loss, decreased α-synuclein aggregates. frontiersin.orgnih.gov
5xFAD mice Animal model of Alzheimer's Disease Improved learning and memory, increased neuronal autophagy, reduced pathogenic APP-CTFs. nih.gov
Amyloid Precursor Protein C-Terminal Fragment Clearance in Alzheimer's Disease Models

In the context of Alzheimer's disease (AD), the processing of amyloid precursor protein (APP) is a critical area of study. aginganddisease.org The cleavage of APP results in the formation of various fragments, including C-terminal fragments (CTFs). aginganddisease.orgbiolegend.com An accumulation of these APP-CTFs is considered a potential trigger for AD pathology. nih.gov

Research using 5xFAD mice, a model for Alzheimer's disease, has shown that corynoxine can promote the degradation of pathogenic APP-CTFs. nih.gov In these animal models, treatment with corynoxine led to a reduction in the levels of these fragments in the hippocampus. nih.gov This effect is linked to the enhancement of autophagy, a cellular process responsible for clearing damaged proteins and organelles. nih.gov Specifically, corynoxine was found to increase the levels of the protein LC3B-II and decrease SQSTM1 levels in the hippocampus of 5xFAD mice, indicating an upregulation of the autophagic process. nih.gov The clearance of APP-CTFs is a key aspect of this, as their degradation is partially dependent on proteasome and lysosomal pathways. researchgate.netnih.gov

A study demonstrated that corynoxine isomers can lower the levels of both amyloid-β peptide and amyloid-β precursor protein by fostering autophagy and lysosome biogenesis. researchgate.net Further investigation in N2aSwedAPP cells, a cellular model of AD, revealed that the degradation of APP-CTFs induced by corynoxine was dependent on the transcription factors TFEB and TFE3, which are key regulators of autophagy. nih.gov When these transcription factors were knocked down, the beneficial effects of corynoxine on APP-CTF clearance were nullified. nih.gov

Table 1: Effect of Corynoxine on APP-CTF Clearance Markers in 5xFAD Mice

Marker Effect of Corynoxine Treatment Implication
APP-CTFs Reduced levels in the hippocampus nih.gov Promotes clearance of pathogenic protein fragments
LC3B-II Increased protein levels nih.gov Indicates enhancement of autophagy
SQSTM1 Decreased protein levels nih.gov Suggests increased autophagic flux and degradation
TFEB/TFE3 Activation via AKT/mTOR inhibition and TRPML1 stimulation nih.gov Essential for corynoxine-induced autophagy and APP-CTF degradation
Potential for Beta-Amyloid Plaque Attenuation (indirect via related compounds)

While direct studies on corynoxine's effect on beta-amyloid (Aβ) plaque attenuation are emerging, related compounds and mechanisms offer indirect evidence of its potential. Aβ plaques, a hallmark of Alzheimer's disease, are formed from the aggregation of Aβ peptides. biolegend.com The clearance of these aggregates is a major therapeutic goal.

Research on corynoxine in 5xFAD mice has shown that it can dose-dependently reduce Aβ plaques. nih.gov This was observed through staining with 4G8 antibody and Thioflavine S, which are used to detect Aβ plaques in brain tissue. nih.gov Another study involving corynoxine-B, a related isomer, demonstrated that when encapsulated in Fe65-engineered neuronal exosomes, it could reduce the levels of Aβ in the brains of 5xFAD mice. nih.gov This effect was associated with an increase in the autophagy marker LC3B-II and a decrease in SQSTM1, suggesting that enhanced autophagy contributes to the reduction in Aβ pathology. nih.gov The general principle of caloric restriction, which is known to induce autophagy, has also been shown to attenuate Aβ neuropathology in mouse models of AD. mdpi.com

Neuroinflammation Mitigation Strategies

Neuroinflammation is a key component in the pathogenesis of several neurodegenerative diseases and is characterized by the activation of microglia, the resident immune cells of the central nervous system. mdpi.comnih.gov

Inhibition of Microglial Activation

Corynoxine has demonstrated the ability to inhibit the activation of microglia in animal models of Parkinson's disease (PD). nih.govnih.gov In rotenone-induced rat and mouse models of PD, corynoxine treatment significantly decreased the number of activated microglia in the substantia nigra pars compacta (SNpc), a brain region heavily affected in PD. nih.govresearchgate.net This anti-neuroinflammatory effect is considered a significant part of its neuroprotective capabilities. nih.gov The inhibition of microglial activation is a crucial strategy for mitigating the progression of neurodegenerative processes. nih.gov

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-8)

Activated microglia release a variety of pro-inflammatory cytokines that contribute to neuronal damage. mdpi.com Research has shown that corynoxine can suppress the production of these cytokines.

In a rotenone-induced mouse model of PD, corynoxine significantly decreased the serum levels of Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net TNF-α is a major pro-inflammatory cytokine involved in systemic inflammation and immune system regulation. mdpi.com Furthermore, in a cellular model using inducible PC12 cells overexpressing mutant α-synuclein (A53T), corynoxine was found to diminish the release of Interleukin-8 (IL-8). nih.govresearchgate.net The suppression of these pro-inflammatory cytokines points to the anti-inflammatory potential of corynoxine. nih.govresearchgate.netnih.gov

Table 2: Effect of Corynoxine on Markers of Neuroinflammation

Marker Model System Effect of Corynoxine Treatment
Activated Microglia Rotenone-induced rat and mouse models of PD nih.govresearchgate.net Significant decrease in number in the SNpc nih.govresearchgate.net
TNF-α Rotenone-induced mouse model of PD (serum) nih.govresearchgate.net Significant decrease in levels nih.govresearchgate.net
IL-8 Inducible PC12 cells with α-synuclein overexpression nih.govresearchgate.net Diminished release nih.govresearchgate.net

Preservation of Neuronal Subpopulations and Function

The protective effects of corynoxine extend to the preservation of specific neuronal populations that are vulnerable in neurodegenerative diseases.

Protection of Dopaminergic Neurons

In animal models of Parkinson's disease, which is characterized by the loss of dopaminergic neurons, corynoxine has shown significant neuroprotective effects. nih.govnih.gov In both rotenone-induced rat and mouse models, corynoxine treatment prevented the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta. nih.govdntb.gov.ua TH is a key enzyme in the synthesis of dopamine (B1211576), and its presence is a marker for dopaminergic neurons. The preservation of these neurons is associated with improved motor function in these animal models. nih.gov The neuroprotective effect of corynoxine on dopaminergic neurons is attributed to its dual action of inducing autophagy to clear protein aggregates and diminishing neuroinflammation. nih.govnih.gov

Impact on Tyrosine Hydroxylase Expression and Dopamine Homeostasis

Corynoxine has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease by influencing the dopaminergic system. nih.gov Research has focused on its ability to preserve dopaminergic neurons, which are critically depleted in Parkinson's disease. A key enzyme in the synthesis of dopamine is Tyrosine Hydroxylase (TH), which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine. nih.govnih.gov The activity of TH is the rate-limiting step in the production of catecholamines, including dopamine, making its expression a crucial indicator of dopaminergic neuron health. nih.govuib.no

In animal models where Parkinson's disease was induced by rotenone (B1679576), a substance known to cause dopaminergic neuron degeneration, treatment with Corynoxine showed protective effects. nih.govdntb.gov.ua Studies revealed that rotenone administration led to a significant loss of TH-positive neurons in the substantia nigra pars compacta (SNpc), a key brain region affected in Parkinson's disease. nih.govresearchgate.net However, treatment with Corynoxine was found to prevent this loss and increase the levels of TH. nih.govresearchgate.net This suggests that Corynoxine helps to protect the nigrostriatal dopaminergic system and maintain dopamine homeostasis. nih.govwindows.net By preventing the decrease in TH-positive neurons, Corynoxine helps to preserve the brain's capacity for dopamine synthesis. nih.gov

The table below summarizes the findings on Tyrosine Hydroxylase levels in a rotenone-induced rat model of Parkinson's disease.

GroupTreatmentEffect on Tyrosine Hydroxylase (TH) Levels
ShamControl (No Rotenone)Normal TH Levels
RotenoneVehicleSignificantly Decreased TH Levels
Cory-LRotenone + Low Dose CorynoxineIncreased TH Levels Compared to Rotenone Group
Cory-HRotenone + High Dose CorynoxineIncreased TH Levels Compared to Rotenone Group

Data derived from Western blotting assays on the substantia nigra pars compacta (SNpc) of the rat model. nih.govresearchgate.net

Enhancement of Learning and Memory Functions

Corynoxine has also been investigated for its potential to ameliorate cognitive deficits, particularly in the context of Alzheimer's disease. nanohemptechlabs.comnih.gov Studies using the 5xFAD mouse model, which mimics key aspects of Alzheimer's pathology, have shown that Corynoxine can improve learning and memory. nih.govresearchgate.net

In one key study, 5xFAD transgenic mice treated with Corynoxine demonstrated significant improvements in spatial learning and memory as evaluated by the Morris water maze test. nih.gov During the training phase, the Corynoxine-treated mice took less time to find the hidden platform compared to the untreated transgenic mice. nih.gov In the subsequent probe test, which assesses memory retention, the treated mice spent more time in the target quadrant where the platform had been, indicating better memory recall. nih.gov These findings suggest that Corynoxine can rescue learning and memory dysfunction associated with Alzheimer's-like pathology. nih.gov The compound is believed to exert these effects in part by promoting the clearance of pathogenic proteins associated with Alzheimer's disease, thereby improving neuronal function. nih.govresearchgate.net

The behavioral data from the Morris water maze test is summarized below.

GroupMeasurementOutcome
Tg-CoryTime to reach the target platform (Training)Shorter time compared to Tg-vehicle
Tg-CoryTime spent in the target quadrant (Probe Test)More time spent compared to Tg-vehicle
Tg-CoryFrequency of entering the target quadrant (Probe Test)More frequent entries compared to Tg-vehicle

Tg-Cory represents 5xFAD transgenic mice treated with Corynoxine; Tg-vehicle represents untreated 5xFAD mice. nih.gov

Exploration of Other Neuroprotective Mechanisms

Beyond its specific effects on the dopaminergic system and cognitive functions, the neuroprotective properties of Corynoxine are attributed to several other cellular mechanisms, primarily the induction of autophagy and the reduction of neuroinflammation. nih.govmdpi.com

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. nih.gov Its impairment is linked to the pathogenesis of neurodegenerative disorders like Parkinson's and Alzheimer's disease, where the accumulation of protein aggregates such as α-synuclein and amyloid-beta (Aβ) is a key pathological feature. nih.govnih.gov Corynoxine has been identified as a natural autophagy enhancer. nih.govszabo-scandic.com It promotes the clearance of α-synuclein, a primary component of Lewy bodies in Parkinson's disease, in neuronal cell models. nih.govglpbio.comcaymanchem.com The mechanism involves the Akt/mTOR signaling pathway; by inhibiting this pathway, Corynoxine activates autophagy. nih.govresearchgate.net In Alzheimer's models, Corynoxine facilitates the degradation of amyloid precursor protein C-terminal fragments (APP-CTFs), which contribute to Aβ pathology, by activating transcription factors TFEB and TFE3 that regulate autophagy and lysosomal biogenesis. nih.govresearchgate.net

Anticancer Research on Corynoxine Hydrochloride

Antitumor Mechanisms in Pancreatic Cancer

Pancreatic cancer is a highly malignant tumor with limited effective therapeutic options. nih.govnih.gov Research has indicated that corynoxine (B600272) may offer a promising therapeutic avenue by targeting several key cellular pathways. nih.gov Studies using pancreatic cancer cell lines, such as Patu-8988 and Panc-1, have been instrumental in elucidating these mechanisms. nih.govnih.gov

Reactive Oxygen Species (ROS)-p38 Mediated Cytostatic Effects

A primary mechanism through which corynoxine exerts its antitumor effect on pancreatic cancer is by inducing cytostatic effects mediated by reactive oxygen species (ROS) and the p38 signaling pathway. nih.govnih.gov Treatment with corynoxine leads to an increase in intracellular ROS production. nih.gov This elevation in ROS subsequently activates the p38 signaling pathway, which is closely associated with cell death. nih.govniscpr.res.in

The critical role of this pathway is highlighted by experiments where the effects of corynoxine were mitigated. Pretreatment of pancreatic cancer cells with a ROS scavenger, N-acetylcysteine, or a p38 inhibitor, SB203580, was found to alleviate the corynoxine-induced inhibition of cell growth. nih.govnih.gov This demonstrates that the ROS-p38 axis is a key mediator of corynoxine's cytostatic effects. nih.gov

Induction of Endoplasmic Reticulum (ER) Stress

Corynoxine treatment has been shown to induce endoplasmic reticulum (ER) stress in pancreatic cancer cells. nih.govnih.gov ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. thno.org Under prolonged or severe stress, this can trigger apoptosis. nih.gov

Apoptosis Pathway Activation

Corynoxine actively triggers apoptosis, or programmed cell death, in pancreatic cancer cells. nih.govnih.gov This is evidenced by an increase in the number of TUNEL-positive cells following treatment. nih.gov The apoptotic process induced by corynoxine is linked to both ER stress and the generation of ROS. nih.gov

Knocking down CHOP, a key protein in ER stress-mediated apoptosis, was found to alleviate the apoptosis induced by corynoxine. nih.govnih.gov Additionally, the overproduction of ROS can disrupt mitochondrial homeostasis, leading to an imbalance between pro-apoptotic and anti-apoptotic proteins and ultimately inducing apoptosis. niscpr.res.in The combination of corynoxine with the chemotherapeutic drug gemcitabine (B846) has been shown to enhance the pro-apoptotic effects in gemcitabine-resistant pancreatic cancer cells. niscpr.res.in

Inhibition of Cell Proliferation and Colony Formation

A significant antitumor effect of corynoxine is its ability to inhibit the proliferation and colony-forming capacity of pancreatic cancer cells. nih.govnih.govthno.org Studies have demonstrated a dose- and time-dependent reduction in the viability of pancreatic cancer cell lines, Patu-8988 and Panc-1, upon treatment with corynoxine. nih.gov

This inhibition of proliferation is further supported by a decrease in the expression of the proliferation marker Ki67 and a reduction in cell proliferation as measured by the EdU incorporation assay. nih.gov Furthermore, corynoxine treatment significantly suppresses the ability of these cancer cells to form colonies, indicating a loss of their self-renewal capacity. nih.govthno.org Cell cycle analysis has also revealed that corynoxine can cause an accumulation of cells in the G2/M phase, further contributing to the inhibition of proliferation. nih.gov

Antitumor Mechanisms in Lung Adenocarcinoma (LUAD)

Lung adenocarcinoma (LUAD) is the most prevalent subtype of lung cancer. nih.govnih.gov Corynoxine has demonstrated significant potential in suppressing the proliferation and metastasis of LUAD cells. nih.gov

AKT-mTOR/GSK3β Pathway Inhibition

In the context of non-small cell lung cancer (NSCLC), which includes LUAD, corynoxine has been found to trigger cell death by activating Protein Phosphatase 2A (PP2A) and subsequently regulating the AKT-mTOR and AKT-GSK3β signaling pathways. nih.gov The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often hyperactivated in lung cancer, promoting cell growth, survival, and proliferation. mdpi.comtbzmed.ac.ir

Corynoxine enhances the activity of PP2A, which in turn inhibits the AKT/mTOR signaling pathway, leading to the induction of autophagy. nih.gov Simultaneously, it suppresses the AKT/GSK3β signaling pathway, which results in apoptosis. nih.gov Glycogen synthase kinase 3β (GSK3β) is a key component of this pathway, and its inhibition has been associated with cell cycle arrest and apoptosis in NSCLC. mdpi.com

Furthermore, research in LUAD cells has shown that corynoxine inhibits the PI3K/AKT pathway, leading to a decrease in the expression of cyclooxygenase-2 (COX-2). nih.gov The suppression of the PI3K/AKT/COX-2 signaling axis has been confirmed in in vivo models of A549 tumor xenografts. nih.govnih.gov

PI3K/AKT Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers, including lung adenocarcinoma. nih.govresearchgate.net Research has demonstrated that corynoxine can effectively suppress this oncogenic pathway.

In vitro studies on human lung adenocarcinoma (LUAD) A549 cells have shown that corynoxine treatment leads to a reduction in the levels of key components of the PI3K/AKT pathway. nih.gov Specifically, Western blot analysis revealed a decrease in the expression of PI3K p110δ and the phosphorylated form of AKT (p-AKT) in A549 cells following treatment with corynoxine. nih.govresearchgate.net This inhibition of PI3K/AKT signaling was further confirmed by quantitative real-time PCR (qRT-PCR), which showed that corynoxine inhibits the expression of PIK3CD, the gene encoding PI3K p110δ, in a concentration-dependent manner. nih.gov

The inhibitory effect of corynoxine on the PI3K/AKT pathway is not limited to in vitro models. In vivo studies using xenograft models with A549 tumor cells in mice have corroborated these findings. nih.gov Tumors from mice treated with corynoxine exhibited reduced levels of PI3K and p-AKT proteins, indicating that corynoxine can suppress PI3K/AKT pathway activity in a living organism. nih.gov

Network pharmacology analysis has also identified the PI3K/AKT pathway as a primary target of corynoxine in LUAD. nih.govresearchgate.net This targeted inhibition of the PI3K/AKT pathway is significant as it is known to play a central role in the progression of non-small cell lung cancer (NSCLC) by inhibiting pro-apoptotic proteins. researchgate.net By suppressing this pathway, corynoxine can promote apoptotic cell death in cancer cells. nih.govresearchgate.net

Table 1: Effect of Corynoxine on PI3K/AKT Pathway Components in A549 Lung Cancer Cells

Treatment Target Protein Method Observed Effect Reference
Corynoxine PI3K p110δ Western Blot Reduced expression nih.gov
Corynoxine p-AKT Western Blot Reduced phosphorylation nih.govresearchgate.net
Corynoxine PIK3CD (gene for PI3K p110δ) qRT-PCR Concentration-dependent inhibition nih.gov
Corynoxine (in vivo) PI3K, p-AKT Western Blot Reduced protein levels in xenograft tumors nih.gov

Cyclooxygenase-2 (COX-2) Expression Suppression

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers, including lung adenocarcinoma, and plays a crucial role in inflammation and cancer progression. nih.gov It contributes to oncogenic processes such as proliferation, metastasis, and resistance to treatment. nih.gov

Research has shown that corynoxine can suppress the expression of COX-2 in lung cancer cells. nih.gov In A549 LUAD cells, treatment with corynoxine resulted in a dose-dependent decrease in both COX-2 mRNA and protein levels. nih.gov Furthermore, corynoxine was found to inhibit the activity of COX-2, as evidenced by a significant dose-dependent reduction in the release of prostaglandin (B15479496) E2 (PGE2), a downstream product of COX-2, from A549 cells. nih.gov

The suppression of COX-2 by corynoxine appears to be linked to its modulation of the PI3K/AKT pathway. nih.gov Studies have established that COX-2 can be a downstream target of PI3K/AKT signaling. nih.gov When A549 cells were treated with a selective PI3K/AKT pathway inhibitor, LY294002, a reduction in COX-2 levels was observed. nih.gov Co-treatment with corynoxine did not lead to a further decrease in COX-2 expression, suggesting that corynoxine's effect on COX-2 is mediated, at least in part, through the PI3K/AKT axis. nih.gov In vivo experiments with A549 tumor xenografts in mice also demonstrated that corynoxine treatment led to a decrease in COX-2 protein levels within the tumors. nih.gov

Table 2: Effect of Corynoxine on COX-2 Expression and Activity in A549 Lung Cancer Cells

Treatment Target Method Observed Effect Reference
Corynoxine COX-2 Western Blot, qRT-PCR Dose-dependent suppression of expression nih.gov
Corynoxine PGE2 ELISA Dose-dependent suppression of release nih.gov
Corynoxine (in vivo) COX-2 Western Blot Reduced protein levels in xenograft tumors nih.gov

Suppression of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. plos.org Corynoxine has been shown to inhibit these critical processes in lung adenocarcinoma cells. nih.gov

Wound healing assays, which assess the ability of a cell monolayer to close a "scratch," demonstrated that corynoxine treatment suppresses the migration of A549 cells. nih.govresearchgate.net Similarly, Transwell assays, which measure the ability of cells to move through a porous membrane, revealed that corynoxine inhibits the invasive capacity of A549 cells. nih.govresearchgate.net

This inhibition of migration and invasion is associated with corynoxine's ability to modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. nih.gov Treatment with corynoxine led to an increase in the expression of E-cadherin, an epithelial marker, and a dose-dependent decrease in the expression of Vimentin, a mesenchymal marker, in A549 cells. nih.govresearchgate.net These changes are consistent with a disruption of the EMT process. nih.gov

In vivo studies using A549 tumor xenografts have also confirmed these findings, with tumors from corynoxine-treated mice showing upregulated E-cadherin and reduced Vimentin levels. nih.gov

Table 3: Effect of Corynoxine on Cell Migration and Invasion Markers in A549 Lung Cancer Cells

Assay/Marker Treatment Observed Effect Reference
Wound Healing Assay Corynoxine Suppression of cell migration nih.govresearchgate.net
Transwell Assay Corynoxine Suppression of cell invasion nih.govresearchgate.net
E-cadherin Corynoxine Enhanced expression nih.govresearchgate.net
Vimentin Corynoxine Dose-dependent decline in expression nih.govresearchgate.net

Chemosensitization Potential

A significant challenge in cancer therapy is the development of resistance to chemotherapeutic drugs. niscpr.res.in Research indicates that corynoxine may have the potential to overcome this resistance by sensitizing cancer cells to conventional treatments like gemcitabine. niscpr.res.in

Enhancement of Gemcitabine Efficacy in Resistant Cancer Cells

Gemcitabine is a standard chemotherapy agent for pancreatic ductal adenocarcinoma (PDAC), but its effectiveness is often limited by drug resistance. niscpr.res.in A study investigating the combined effect of corynoxine and gemcitabine on gemcitabine-resistant pancreatic cancer cells (Panc-1-GR) has shown promising results. niscpr.res.in

Co-treatment of Panc-1-GR cells with gemcitabine and corynoxine potentiated the cytotoxic effects of gemcitabine. niscpr.res.in This was demonstrated by a significant reduction in cell viability, as measured by the CCK-8 assay, and a decrease in the colony-forming and proliferation ability of the cells compared to treatment with gemcitabine alone. niscpr.res.in Specifically, a concentration of 25 μM of corynoxine was found to be effective in these combination assays. niscpr.res.in

The enhanced chemosensitivity appears to be mediated through the generation of reactive oxygen species (ROS) and the activation of the p38 signaling pathway, which can lead to cell cycle arrest and apoptosis. niscpr.res.in The combination treatment triggered cell death in Panc-1 GR cells through this mechanism. niscpr.res.in These findings suggest that corynoxine could be a valuable agent to enhance the efficacy of gemcitabine in resistant pancreatic cancer. niscpr.res.in

Table 4: Chemosensitization Effect of Corynoxine in Combination with Gemcitabine

Cell Line Combination Treatment Observed Effect Mechanism Reference
Panc-1-GR (Gemcitabine-Resistant Pancreatic Cancer) Corynoxine (25 μM) + Gemcitabine Potentiated cytotoxic effects, reduced colony formation and proliferation Activation of ROS-dependent p38 signaling pathway niscpr.res.in

Anti Inflammatory Research on Corynoxine Hydrochloride

Modulation of Inflammatory Signaling Cascades

Corynoxine (B600272) has been shown to modulate several critical signaling cascades that are central to the inflammatory process. mdpi.com Studies indicate that corynoxine can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. mdpi.comresearchgate.net The NF-κB pathway is a cornerstone of inflammation, and its inhibition can lead to a reduction in the expression of numerous pro-inflammatory genes. Research suggests that corynoxine may achieve this by increasing the interaction between PPARα and p65, a subunit of NF-κB, thereby inhibiting the NF-κB pro-inflammatory pathway. nih.gov

Furthermore, corynoxine has been found to influence the mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comsemanticscholar.org Specifically, it has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK. semanticscholar.orgnih.gov The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. By suppressing the activation of these kinases, corynoxine can interfere with the inflammatory cascade. semanticscholar.org Additionally, some research points to the involvement of the PI3K/AKT signaling pathway, where corynoxine treatment led to its suppression. nih.govnih.gov

Table 1: Corynoxine's Effect on Inflammatory Signaling Pathways

Signaling Pathway Effect of Corynoxine Key Proteins Involved
NF-κB Pathway Inhibition PPARα, p65
MAPK Pathway Inhibition of Phosphorylation ERK1/2, p38, JNK
PI3K/AKT Pathway Suppression PI3K, AKT
Nrf2/ARE Pathway Activation Nrf2, HO-1, NQO1

Impact on Pro-inflammatory Mediator Production

Corynoxine has demonstrated the ability to reduce the production of several key pro-inflammatory mediators. Research has shown that it can decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal cytokines that drive inflammatory responses. researchgate.netfrontiersin.orgnih.gov In some studies, corynoxine also suppressed the expression of interleukin-1β (IL-1β). researchgate.netsemanticscholar.org

The compound has also been found to inhibit the production of nitric oxide (NO), a signaling molecule that can have pro-inflammatory effects when overproduced. semanticscholar.org This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. semanticscholar.org Furthermore, corynoxine has been shown to suppress the release of prostaglandins, another class of inflammatory mediators, by inhibiting the enzyme cyclooxygenase-2 (COX-2). nih.gov

Table 2: Effect of Corynoxine on Pro-inflammatory Mediators

Mediator Effect of Corynoxine Associated Enzyme/Pathway
TNF-α Decreased Production/Expression NF-κB
IL-6 Decreased Production/Expression NF-κB
IL-1β Decreased Expression NF-κB
Nitric Oxide (NO) Decreased Production iNOS
Prostaglandins Decreased Production COX-2

Influence on Vascular Permeability

While direct and extensive research on corynoxine's effect on vascular permeability is limited, its known anti-inflammatory mechanisms suggest a potential influence. Histamine, a key mediator of allergic inflammation, is known to increase vascular permeability by promoting nitric oxide-dependent vasodilation and disrupting the endothelial barrier. plos.org This disruption often involves changes in the localization of vascular endothelial (VE)-cadherin at cell junctions. plos.org Given that corynoxine can inhibit the production of pro-inflammatory mediators like nitric oxide, it is plausible that it could indirectly modulate vascular permeability. semanticscholar.org However, further studies are needed to directly investigate and confirm the effects of corynoxine on vascular permeability.

Regulation of COX-2 Activity

Corynoxine has been shown to directly regulate the activity and expression of cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov

Studies have demonstrated that corynoxine can suppress the expression of COX-2 at both the mRNA and protein levels in a dose-dependent manner. semanticscholar.orgnih.gov This suppression of COX-2 expression leads to a reduction in the synthesis of its primary product, prostaglandin (B15479496) E2 (PGE2). nih.gov The mechanism behind this regulation appears to be linked to the inhibition of the PI3K/AKT signaling pathway, as inhibiting this pathway was shown to reduce COX-2 levels, and co-treatment with corynoxine did not lead to a further decrease. nih.gov

Table 3: Corynoxine's Regulation of COX-2

Aspect Finding Implication
COX-2 Expression Suppressed in a dose-dependent manner (mRNA and protein) Reduced capacity for prostaglandin synthesis
PGE2 Production Significantly suppressed in a dose-dependent manner Decreased levels of a key inflammatory mediator
Underlying Pathway Mediated at least in part by the PI3K/AKT/COX-2 axis Provides a molecular mechanism for its anti-inflammatory action

Antioxidant Research on Corynoxine Hydrochloride

Assessment of Direct Antioxidant Properties

The direct antioxidant capacity of a compound is its inherent ability to neutralize free radicals through mechanisms such as hydrogen atom transfer or single electron transfer. This is often quantified using in vitro chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

While specific data from DPPH or ABTS assays for isolated Corynoxine (B600272) (hydrochloride) is not prominently available in the reviewed literature, studies on the extracts of Uncaria rhynchophylla, the primary natural source of Corynoxine, provide valuable insights into its potential direct antioxidant activity. Research on these extracts has demonstrated significant free radical scavenging capabilities. For instance, one study reported the half-maximal inhibitory concentration (IC50) values for an Uncaria rhynchophylla extract against both DPPH and ABTS radicals, indicating potent antioxidant effects. nih.govscienceopen.com

AssayIC50 Value (μg/mL) for Uncaria rhynchophylla ExtractReference
DPPH Radical Scavenging8.70 ± 0.47 nih.govscienceopen.com
ABTS Radical Scavenging23.52 ± 0.91 nih.govscienceopen.com

Activation of Endogenous Antioxidant Pathways (e.g., Nrf2 signaling)

Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the upregulation of the body's own protective mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of this endogenous antioxidant response. When activated, Nrf2 translocates to the nucleus and initiates the transcription of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govmdpi.comnih.gov

While direct studies on Corynoxine's activation of the Nrf2 pathway are limited, substantial evidence from research on closely related alkaloids provides a strong indication of its potential mechanisms.

Findings from Corynoline Research: Corynoline, an alkaloid with a similar structural backbone, has been shown to exert significant antioxidant effects by activating the Nrf2/HO-1 pathway. nih.gov In studies using hydrogen peroxide-induced injury models in osteoblasts, Corynoline treatment was found to downregulate intracellular ROS. nih.gov This protective effect was linked to its ability to promote the nuclear translocation of Nrf2 and increase the expression of its downstream target, HO-1. nih.gov Molecular docking studies have further supported this, showing a strong binding affinity between Corynoline and Nrf2. nih.govresearchgate.net

Findings from Corynoxeine (B1451005) Research: Corynoxeine, another related alkaloid from Uncaria rhynchophylla, has also been demonstrated to modulate endogenous antioxidant pathways. In a mouse model of colistin-induced kidney damage, supplementation with Corynoxeine markedly reversed the decrease in the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), and restored levels of glutathione (B108866) (GSH). nih.gov These effects were associated with the upregulation of Nrf2 and HO-1 protein expression in the kidneys, suggesting that Corynoxeine mitigates oxidative damage by activating the Nrf2/HO-1 antioxidant defense system. nih.govresearchgate.net

The collective evidence from these related compounds strongly suggests that a key antioxidant mechanism of Corynoxine (hydrochloride) may involve the activation of the Nrf2 signaling pathway, leading to an enhanced endogenous antioxidant response.

CompoundModel SystemKey Findings on Endogenous Antioxidant PathwaysReference
CorynolineH2O2-treated osteoblastsUpregulated Nrf2 and HO-1 expression; decreased intracellular ROS. nih.gov
CorynolineLPS-induced RAW264.7 cellsDose-dependently increased protein and mRNA levels of Nrf2, HO-1, and NQO1. mdpi.comresearchgate.net
CorynoxeineColistin-treated mouse kidneysIncreased expression of Nrf2 and HO-1 proteins; restored SOD and CAT activities and GSH levels. nih.gov

Antiviral Research on Corynoxine Hydrochloride

Investigation of Anti-HIV Activity

Research into the antiviral properties of oxindole (B195798) alkaloids has included the evaluation of corynoxine (B600272) for its potential effects against the Human Immunodeficiency Virus (HIV). A notable study involved the isolation of corynoxine from Uncaria macrophylla, alongside other alkaloids, to test their anti-HIV activities. researchgate.netfrontiersin.org

In this research, the anti-HIV activity of corynoxine was assessed in C8166 cells. researchgate.net The findings indicated that corynoxine exhibited weak anti-HIV activity. researchgate.netresearchgate.net The effective concentration 50 (EC₅₀), which represents the concentration of a drug that is required for 50% of its maximum effect, was determined for corynoxine and other related compounds isolated in the same study. researchgate.netfrontiersin.org

For corynoxine, the reported EC₅₀ value was 30.02 ± 3.73 μM. researchgate.netfrontiersin.org The study also evaluated two other oxindole alkaloids, macrophylline (B1239403) D and isorhynchophylline (B1663542), which demonstrated EC₅₀ values of 11.31 ± 3.29 μM and 18.77 ± 6.14 μM, respectively. researchgate.netfrontiersin.org

Table 1: Anti-HIV Activity of Oxindole Alkaloids from Uncaria macrophylla

CompoundCell LineEC₅₀ (μM)Reported Activity
CorynoxineC816630.02 ± 3.73Weak
Macrophylline DC816611.31 ± 3.29Weak
IsorhynchophyllineC816618.77 ± 6.14Weak

Preclinical Methodologies and Experimental Models in Corynoxine Hydrochloride Research

In Vitro Cellular Systems

In vitro studies have been instrumental in characterizing the cellular and molecular effects of Corynoxine (B600272) across different disease contexts. These studies utilize established cell lines to provide a controlled environment for investigating specific biological processes.

While direct studies on Corynoxine in Neuro2a, SH-SY5Y, and HT22 cell lines were not the primary focus of the retrieved articles, the context of neuroprotective research frequently involves these lines. For instance, the human neuroblastoma SH-SY5Y cell line is a widely used model in neurobiology research due to its human origin and ability to differentiate into a homogenous neuronal culture. nih.gov Similarly, the mouse hippocampal neuron cell line HT22 is a common in vitro model for assessing neurotoxicity. acs.org The PC12 cell line, derived from a rat adrenal medulla tumor, is also a staple in neurobiological research, often used to study neuronal differentiation and neurotoxicity. semanticscholar.org

Previous research has identified Corynoxine as an autophagy enhancer that promotes the degradation of α-synuclein in a Parkinson's disease (PD) cell model. nih.gov Another study highlighted that Corynoxine B, a related compound, promotes the clearance of α-synuclein in neuronal cell lines by inducing autophagy. researchgate.net Specifically, Corynoxine B was shown to enhance autophagy in PC12 cells. researchgate.net

Table 1: Neuronal Cell Lines in Neuroprotective Research

Cell Line Origin Common Applications in Neuro-research Relevance to Corynoxine Research
Neuro2a (N2a) Mouse Neuroblastoma Drug screening, neurotoxicity studies Indirectly relevant as a standard neuroblastoma model. mdpi.com
SH-SY5Y Human Neuroblastoma Parkinson's disease models, neurotoxicity, differentiation studies. nih.gov Indirectly relevant as a key model for neurodegenerative diseases. nih.gov
PC12 Rat Pheochromocytoma Neuronal differentiation, neuroprotection assays, Parkinson's disease models. semanticscholar.orgpolyu.edu.hk Corynoxine B, a related compound, has been shown to induce autophagy and clear α-synuclein in PC12 cells. researchgate.net
HT22 Mouse Hippocampal Neurotoxicity assessment, oxidative stress models. acs.org Indirectly relevant as a model for studying neurodegenerative damage. acs.org

Research has demonstrated the anti-tumor effects of Corynoxine in pancreatic cancer cell lines. Studies utilizing Patu-8988 and Panc-1 cells have shown that Corynoxine treatment leads to a dose- and time-dependent reduction in cell viability. nih.gov The compound was found to inhibit cell proliferation, induce endoplasmic reticulum (ER) stress, and trigger apoptosis in these pancreatic ductal adenocarcinoma (PDAC) cells. nih.govnih.gov Further investigation revealed that Corynoxine's anti-tumor effect is primarily mediated through the production of reactive oxygen species (ROS) and the activation of p38 signaling. nih.govnih.gov

In addition to its direct effects, Corynoxine and its isomer, Corynoxine B, have been shown to enhance the anti-tumor activity of the chemotherapy drug gemcitabine (B846) in gemcitabine-resistant Panc-1 cells. niscpr.res.in This synergistic effect was also linked to the activation of the ROS-p38 signaling pathway. niscpr.res.in While research on the A549 lung cancer cell line was mentioned in the context of other natural compounds, direct studies with Corynoxine were not detailed in the provided results. semanticscholar.org

Table 2: Corynoxine's Effects on Pancreatic Cancer Cell Lines

Cell Line Cancer Type Key Findings with Corynoxine Treatment
Patu-8988 Pancreatic Ductal Adenocarcinoma Inhibited cell proliferation, induced ER stress and apoptosis, reduced cell viability. nih.govnih.gov
Panc-1 Pancreatic Ductal Adenocarcinoma Inhibited cell proliferation, induced ER stress and apoptosis, reduced cell viability. nih.govnih.gov Enhanced sensitivity to gemcitabine. niscpr.res.in

The direct use of macrophage cell lines to specifically investigate the effects of Corynoxine was not a primary focus of the provided research. However, the broader context of neuroinflammation and cancer immunology suggests the relevance of such models. Macrophage cell lines are crucial for studying immune responses, including inflammation and phagocytosis. mdpi.com4dcell.com For example, the THP-1 monocyte cell line is extensively used to study monocyte and macrophage functions. medrxiv.org Given that Corynoxine has been shown to diminish neuroinflammation in animal models, future in vitro studies using macrophage cell lines could elucidate the direct immunomodulatory effects of the compound. nih.govfrontiersin.org

Cancer Cell Lines (e.g., Patu-8988, Panc-1, A549)

In Vivo Animal Models

Animal models are critical for evaluating the systemic effects and therapeutic potential of compounds in a living organism. Corynoxine has been primarily investigated in animal models of neurodegenerative diseases.

The neuroprotective effects of Corynoxine have been extensively studied in rotenone-induced models of Parkinson's disease. nih.govnih.govfrontiersin.org Rotenone (B1679576), a mitochondrial complex I inhibitor, is used to create animal models that replicate key features of PD, including dopaminergic neuronal loss and motor dysfunction. nih.govfrontiersin.org Unlike MPTP, rotenone is lipophilic and can easily cross the blood-brain barrier. nih.govfrontiersin.org

In both rat and mouse models where Parkinson's-like symptoms were induced by rotenone, Corynoxine demonstrated significant neuroprotective effects. nih.govfrontiersin.org Treatment with Corynoxine was shown to improve motor dysfunction, prevent the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc), and decrease the aggregation of α-synuclein. nih.govnih.govfrontiersin.org The mechanism behind these effects involves the induction of autophagy through the mTOR pathway and the reduction of neuroinflammation. nih.govnih.govfrontiersin.org

While the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is another common method for inducing Parkinson's-like pathology in animals, the provided research on Corynoxine specifically highlighted the use of rotenone-induced models. frontiersin.org

Table 3: Findings in Rotenone-Induced Parkinson's Disease Animal Models

Animal Model Inducing Agent Key Findings with Corynoxine Treatment
Rat Model (Stereotaxic Rotenone Injection) Rotenone Improved motor function, prevented loss of TH-positive neurons, decreased α-synuclein aggregation, reduced neuroinflammation. nih.govfrontiersin.org
Mouse Model (Systemic Rotenone Exposure) Rotenone Improved motor function, prevented loss of TH-positive neurons, decreased α-synuclein aggregation, reduced neuroinflammation. nih.govfrontiersin.org

Neurodegenerative Disease Models

Alzheimer's Disease Models (e.g., 5xFAD transgenic mice, APP-overexpressing models)

The 5xFAD transgenic mouse model is a cornerstone in Corynoxine research for Alzheimer's disease (AD). This model is characterized by the co-expression of five familial AD mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to accelerated amyloid plaque deposition and cognitive deficits, closely mimicking aspects of human AD pathology. nih.gov Studies utilizing 5xFAD mice have demonstrated that Corynoxine administration can lead to significant improvements in learning and memory functions. nih.govresearchgate.net Mechanistically, research indicates that Corynoxine promotes the degradation of pathogenic APP C-terminal fragments (APP-CTFs) in the hippocampus of these animals. nih.govfrontiersin.org This effect is linked to the compound's ability to enhance neuronal autophagy and lysosomal biogenesis. nih.govresearchgate.net Specifically, Corynoxine has been shown to activate the transcription factor EB (TFEB), a master regulator of lysosomal function, by inhibiting the Akt/mTOR signaling pathway. nih.govresearchgate.net

In addition to direct administration, novel delivery systems are being explored. One such approach involves the use of Fe65-engineered neuronal exosomes to carry Corynoxine-B, a stereoisomer of Corynoxine, to neurons overexpressing APP. frontiersin.orgresearchgate.net This targeted delivery system has been shown to successfully cross the blood-brain barrier, reduce the accumulation of amyloid-beta protein by approximately 30%, and ameliorate cognitive decline in AD mouse models by inducing autophagy. researchgate.nethkbu.edu.hk

Table 1: Summary of Corynoxine Research in Alzheimer's Disease Models

Model Key Findings References
5xFAD Transgenic Mice Improved learning and memory. nih.govresearchgate.net
Reduced levels of pathogenic APP-CTFs. nih.govfrontiersin.org
Increased neuronal autophagy and lysosomal biogenesis. nih.govresearchgate.net
Activated TFEB/TFE3 by inhibiting the Akt/mTOR pathway. nih.govresearchgate.net
APP-Overexpressing Models (with Exosome Delivery) Fe65-engineered exosomes delivered Corynoxine-B across the blood-brain barrier. frontiersin.orgresearchgate.nethkbu.edu.hk
Reduced amyloid-beta protein accumulation. hkbu.edu.hk
Induced autophagy in targeted neuronal cells. researchgate.net
Ameliorated cognitive decline. researchgate.nethkbu.edu.hk
Genetic Models (e.g., α-synuclein transgenic Drosophila)

Genetic models, particularly the α-synuclein transgenic Drosophila melanogaster (fruit fly), are instrumental in studying Corynoxine's effects on Parkinson's disease (PD) pathology. nih.govresearchgate.netresearchgate.net In these models, the overexpression of human α-synuclein leads to protein aggregation and neurodegeneration, mirroring the cellular hallmarks of PD. Research has shown that Corynoxine and its stereoisomer, Corynoxine B, effectively promote the clearance of α-synuclein aggregates in these flies. frontiersin.orgnih.govresearchgate.netnih.gov

The primary mechanism identified is the induction of autophagy. researchgate.netnih.gov Corynoxine B, for instance, has been found to directly bind to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, which in turn enhances autophagy and facilitates the degradation of α-synuclein. nih.govresearchgate.net This action leads to improved behavioral outcomes and reduced neurotoxicity in the Drosophila model. nih.govresearchgate.netresearchgate.net These findings highlight the neuroprotective potential of Corynoxine by targeting the fundamental pathological process of protein aggregation through the autophagy pathway. nih.govresearchgate.net

Cancer Xenograft Models

To assess the in vivo anti-tumor activity of Corynoxine, researchers frequently employ cancer xenograft models. These models involve the subcutaneous implantation of human cancer cells into immunodeficient mice. In studies on lung adenocarcinoma, A549 cells were implanted in mice, which were then treated with Corynoxine. The results showed a dramatic reduction in both tumor volume and weight in the treated groups compared to the control group. nih.gov Immunohistochemical analysis of these tumors revealed significantly lower levels of the proliferation marker Ki-67, confirming the anti-proliferative effect of the compound in vivo. nih.govresearchgate.net

Similarly, the efficacy of Corynoxine against pancreatic cancer has been demonstrated using xenograft models. nih.govnih.gov In these experiments, Corynoxine treatment remarkably inhibited the growth of pancreatic tumors in vivo. nih.govnih.govresearchgate.netresearcher.life The in vivo findings corroborate in vitro results, suggesting that Corynoxine can effectively suppress tumorigenic processes by inhibiting key signaling pathways, such as the PI3K/AKT axis. nih.gov

Table 2: Corynoxine Efficacy in Cancer Xenograft Models

Cancer Type Cell Line Used Key Findings in Xenograft Model References
Lung Adenocarcinoma A549 Dramatically reduced tumor volume and weight. nih.gov
Significantly lower Ki-67 levels in tumors. nih.govresearchgate.net
Inhibited PI3K/AKT/COX-2 pathway activation. nih.gov
Pancreatic Cancer Patu-8988, Panc-1 Remarkably blocked tumor growth. nih.govnih.gov
Exerted anti-tumor effects via ROS-p38-mediated cytostatic effects. nih.gov

Molecular and Cellular Assays

Cell Viability, Proliferation, and Colony Formation Assays

A battery of in vitro assays is used to quantify the cytotoxic and cytostatic effects of Corynoxine on cancer cells. Cell viability is commonly measured using colorimetric assays like the Cell Counting Kit-8 (CCK-8) and MTT assays. nih.govnih.govnih.gov Studies on pancreatic and lung adenocarcinoma cell lines (Patu-8988, Panc-1, and A549) have consistently shown that Corynoxine treatment leads to a dose- and time-dependent reduction in cell viability. nih.govnih.govresearchgate.net

Cell proliferation is assessed through methods such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assays and by measuring the expression of the proliferation marker Ki-67. nih.govnih.gov Corynoxine treatment resulted in a significant decline in proliferation in pancreatic cancer cells. nih.govnih.gov The ability of single cells to grow into a colony, a measure of self-renewal and tumorigenic potential, is evaluated by colony formation assays. Corynoxine has been shown to markedly suppress the colony formation capacity of pancreatic and non-small cell lung cancer (NSCLC) cells. nih.govnih.govnih.govniscpr.res.in

Apoptosis and Cell Death Detection Techniques (e.g., TUNEL, flow cytometry for Annexin V)

To determine if the reduction in cell viability is due to the induction of programmed cell death, researchers employ specific apoptosis detection techniques. The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a late-stage marker of apoptosis. abcam.com In pancreatic cancer cells treated with Corynoxine, an increase in TUNEL-positive cells was observed, indicating elevated levels of apoptosis. nih.govnih.govniscpr.res.in

Flow cytometry is another powerful tool used in this context, particularly for the detection of Annexin V. abcam.comnih.govbiotium.com Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. abcam.combiotium.com Studies have shown that Corynoxine administration causes a dose- and time-dependent increase in the proportion of early and late apoptotic cells in pancreatic and NSCLC cell lines, as measured by Annexin V staining. nih.govnih.govnih.govniscpr.res.in These findings are often corroborated by Western blot analysis showing increased levels of cleaved Caspase-3 and cleaved PARP, key executioners of apoptosis. nih.gov

Autophagy Flux Measurement (e.g., LC3-II, p62 protein levels)

Autophagy, a cellular degradation and recycling process, is a key mechanism of action for Corynoxine, especially in the context of neurodegenerative diseases. nih.gov Autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation, is measured by monitoring key protein markers. novusbio.com Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein; its conversion from the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a reliable indicator of autophagosome formation. researchgate.netnovusbio.com

In studies using 5xFAD mice, Corynoxine treatment significantly increased the protein levels of LC3B-II in the hippocampus. nih.gov Concurrently, the levels of sequestosome 1 (SQSTM1/p62), a protein that binds to ubiquitinated substrates and is itself degraded during autophagy, were decreased. nih.govnih.gov This inverse relationship between LC3-II and p62 levels is a strong indicator of enhanced autophagic flux. novusbio.com In various neuronal cell lines, Corynoxine has been identified as a natural autophagy enhancer that promotes the clearance of pathogenic proteins like α-synuclein. researchgate.netnih.gov Similarly, in NSCLC research, Corynoxine has been observed to trigger autophagy, contributing to its anti-tumor effects. nih.gov

Table 3: Summary of Molecular and Cellular Assays in Corynoxine Research

Assay Type Purpose Key Findings with Corynoxine References
Cell Viability/Proliferation To measure cytotoxic and cytostatic effects. Dose-dependent reduction in viability and proliferation of cancer cells. nih.govnih.govnih.gov
Colony Formation To assess long-term proliferative capacity. Suppressed colony formation in pancreatic and lung cancer cells. nih.govnih.govnih.govniscpr.res.in
TUNEL Assay To detect DNA fragmentation in late-stage apoptosis. Increased TUNEL-positive cells in pancreatic cancer. nih.govnih.govniscpr.res.in
Annexin V Flow Cytometry To detect early-stage apoptosis. Increased proportion of apoptotic cancer cells. nih.govnih.govnih.govniscpr.res.in
Autophagy Flux Measurement (LC3-II/p62) To measure the rate of autophagy. Increased LC3-II and decreased p62 levels, indicating enhanced autophagy. nih.govnih.govnovusbio.com

Immunoblotting (Western Blot) for Protein Expression Analysis

Western blotting is a cornerstone technique in corynoxine research, utilized to detect and quantify specific proteins within a sample. This method has been instrumental in revealing corynoxine's influence on key signaling pathways.

For instance, in studies related to neurodegenerative diseases, Western blotting has demonstrated that corynoxine can modulate the expression of proteins involved in autophagy, a cellular process for degrading and recycling cellular components. Research has shown that corynoxine treatment leads to an increase in the levels of LC3-II, a key marker of autophagosome formation, and a decrease in SQSTM1/p62, a protein that is degraded during autophagy. nih.govfrontiersin.org Furthermore, corynoxine has been observed to decrease the expression of α-synuclein, a protein that aggregates in Parkinson's disease. frontiersin.orgnih.gov In the context of Alzheimer's disease models, immunoblotting has shown that corynoxine treatment can reduce the levels of full-length amyloid precursor protein (APP) and its C-terminal fragments (CTFs). nih.gov

In cancer research, Western blot analysis has been used to show that corynoxine can downregulate the expression of proteins involved in cell proliferation and metastasis, such as Vimentin, while upregulating proteins that inhibit these processes, like E-cadherin. nih.gov The technique has also been pivotal in demonstrating corynoxine's effect on signaling pathways like the PI3K/AKT/mTOR pathway, by showing a reduction in the phosphorylation levels of key proteins such as Akt, mTOR, and p70 S6 Kinase. nih.govnih.gov

Table 1: Effects of Corynoxine on Protein Expression as Determined by Western Blot

Model System Protein Effect of Corynoxine Associated Disease/Process Reference
Rotenone-induced PD rat model α-synuclein Decreased expression Parkinson's Disease frontiersin.orgnih.gov
Rotenone-induced PD rat model LC3-II Increased level Autophagy frontiersin.org
Rotenone-induced PD rat model p62 Decreased level Autophagy frontiersin.org
Rotenone-induced PD rat model p-mTOR Decreased level mTOR signaling frontiersin.org
Rotenone-induced PD rat model p-p70 Decreased level mTOR signaling frontiersin.org
5xFAD mice (Alzheimer's) Full-length APP Decreased level Alzheimer's Disease nih.gov
5xFAD mice (Alzheimer's) APP C-terminal fragments Decreased level Alzheimer's Disease nih.gov
N2a and SH-SY5Y cells LC3-II Increased expression Autophagy medchemexpress.com
Inducible PC12 cells α-synuclein (WT and A53T) Promoted degradation Parkinson's Disease medchemexpress.com
Lung adenocarcinoma cells Vimentin Downregulated Cancer Metastasis nih.gov
Lung adenocarcinoma cells E-cadherin Upregulated Cancer Metastasis nih.gov
Neuronal cell lines phospho-Akt Reduction Akt/mTOR pathway nih.gov
Neuronal cell lines phospho-mTOR Reduction Akt/mTOR pathway nih.gov
Neuronal cell lines phospho-p70 S6 Kinase Reduction Akt/mTOR pathway nih.gov

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. nih.govfrontiersin.org In corynoxine research, qRT-PCR is employed to validate findings from other methods and to understand how corynoxine modulates gene transcription. nih.govresearchgate.net This technique allows for the precise quantification of messenger RNA (mRNA) molecules, providing insights into the upstream regulation of protein expression. For example, in studies on lung adenocarcinoma, qRT-PCR has been used to confirm the molecular mechanisms underlying corynoxine's anti-tumor effects. nih.gov The reliability of qRT-PCR data heavily depends on the use of appropriate reference genes for normalization to ensure accurate interpretation of the results. frontiersin.org

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples. nih.govh-h-c.comnih.gov This technique is particularly valuable in studying the anti-inflammatory effects of corynoxine. Research has shown that corynoxine can diminish neuroinflammation by reducing the levels of pro-inflammatory cytokines. frontiersin.org For example, in a mouse model of Parkinson's disease, corynoxine treatment was found to significantly decrease the serum levels of Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org Additionally, in a cell model overexpressing mutant α-synuclein, corynoxine was shown to reduce the release of Interleukin-8 (IL-8). frontiersin.org These findings, obtained through ELISA, highlight the potential of corynoxine in mitigating the inflammatory processes associated with neurodegenerative diseases.

Table 2: Effect of Corynoxine on Cytokine Levels Measured by ELISA

Model System Cytokine Effect of Corynoxine Reference
Rotenone-induced mouse model of PD TNF-α (serum) Significantly decreased frontiersin.org
Inducible PC12 cells with mutant α-synuclein IL-8 (release) Diminished frontiersin.org

Neurotransmitter Level Detection (e.g., Dopamine)

The quantification of neurotransmitter levels is a critical aspect of preclinical research on corynoxine, especially in the context of Parkinson's disease, which is characterized by the depletion of dopamine (B1211576). nih.govmdpi.com Various analytical methods are used to measure dopamine concentrations in brain tissues, such as the striatum. One common procedure involves homogenizing the tissue in an acidic solution, followed by methanol (B129727) precipitation of proteins. nih.gov The supernatant is then processed and analyzed to determine the dopamine content. Studies have demonstrated that corynoxine can increase the levels of dopamine in the striatum of both rat and mouse models of Parkinson's disease, suggesting a neuroprotective effect on dopaminergic neurons. frontiersin.orgnih.gov

Immunohistochemistry and Immunofluorescence for Cellular Localization and Marker Expression

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful imaging techniques used to visualize the localization and expression of specific proteins within cells and tissues. nih.gov These methods have been instrumental in corynoxine research to observe its effects on cellular structures and protein distribution.

In studies on Parkinson's disease models, IHC has been used to show that corynoxine can prevent the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc), a key pathological feature of the disease. frontiersin.org Immunofluorescence has been employed to visualize the induction of autophagy by corynoxine, as indicated by an increase in the number of GFP-LC3 puncta, which represent autophagosomes. nih.gov Furthermore, these techniques have revealed that corynoxine can reduce the number of α-synuclein aggregations in the SNpc. frontiersin.orgnih.gov In the context of Alzheimer's disease research, immunofluorescence has been used to track the localization of proteins like Fe65. researchgate.net

Table 3: Cellular and Protein Changes Observed with Corynoxine using IHC/IF

Technique Model System Marker/Protein Observation Associated Process/Disease Reference
Immunohistochemistry Rotenone-induced PD rat and mouse models Tyrosine Hydroxylase (TH) Prevented loss of TH-positive neurons Parkinson's Disease frontiersin.org
Immunohistochemistry Rotenone-induced PD rat model α-synuclein Decreased number of aggregations Parkinson's Disease frontiersin.orgnih.gov
Immunofluorescence N2a cells GFP-LC3 Increased number of puncta Autophagy nih.gov
Immunofluorescence HT22 hippocampus neuron cells Fe65 Characterization of expression Alzheimer's Disease researchgate.net

Mitochondrial Function Assessment (e.g., mitochondrial outer membrane potential)

Assessing mitochondrial function is crucial for understanding the cellular effects of corynoxine, as mitochondria are central to cell survival and death pathways. nih.govwur.nl One key parameter of mitochondrial health is the mitochondrial outer membrane potential. A loss of this potential is an early event in apoptosis, or programmed cell death. researchgate.netplos.orgnih.gov While direct studies specifically measuring the effect of corynoxine on mitochondrial outer membrane potential are not extensively detailed in the provided context, the assessment of mitochondrial function is a recognized methodology in related fields of research. For instance, studies on other compounds have shown that an increase in mitochondrial membrane potential can be associated with the induction of apoptosis in cancer cells. medscicaserep.com Given that corynoxine has been shown to induce apoptosis in cancer cells, it is plausible that its effects on mitochondrial function, including the outer membrane potential, are an area of ongoing investigation. nih.gov

Mechanistic Investigations and Molecular Target Identification for Corynoxine Hydrochloride

Network Pharmacology Approaches for Target Prediction

Network pharmacology has emerged as a key strategy to forecast the potential biological targets of Corynoxine (B600272). tandfonline.com By integrating data from publicly available databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) and Swiss Target Prediction, researchers have constructed compound-target networks to identify proteins and pathways modulated by Corynoxine. tandfonline.com

In the context of lung adenocarcinoma (LUAD), a network pharmacology analysis identified 108 potential targets associated with Corynoxine and, by intersecting these with LUAD-related targets, found 83 common targets. tandfonline.com A subsequent protein-protein interaction (PPI) network constructed using the STRING database highlighted PTGS2 (Prostaglandin-Endoperoxide Synthase 2), also known as Cyclooxygenase-2 (COX-2), as a primary target of Corynoxine in LUAD. tandfonline.com This computational analysis further pointed towards the PI3K/AKT signaling pathway as a significant pathway targeted by Corynoxine in this cancer type. tandfonline.comfrontiersin.orgfrontiersin.org These predictive findings provide a rational basis for further experimental validation of Corynoxine's mechanisms.

Table 1: Network Pharmacology Predictions for Corynoxine in Lung Adenocarcinoma (LUAD)

Category Finding Source
Databases Used TCMSP, Swiss Target Prediction, UniProt, PubChem tandfonline.com
Predicted Corynoxine Targets 108 tandfonline.com
Common Targets with LUAD 83 tandfonline.com
Key Predicted Target PTGS2 (COX-2) tandfonline.com
Key Predicted Pathway PI3K/AKT Signaling Pathway tandfonline.comfrontiersin.orgfrontiersin.org

Direct Molecular Target Engagement Studies (e.g., HMGB1/2 for Corynoxine B)

While Corynoxine and its isomer Corynoxine B share structural similarities, studies have identified distinct direct molecular targets. Research on Corynoxine B has provided compelling evidence for its direct engagement with High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2) proteins. mdpi.comresearchgate.net These proteins are crucial for regulating autophagy, a cellular process for degrading and recycling cellular components, including aggregate-prone proteins implicated in neurodegenerative diseases. mdpi.comresearchgate.net

Using techniques such as the cellular thermal shift assay (CETSA), surface plasmon resonance (SPR), and molecular docking, studies have confirmed that Corynoxine B directly binds to HMGB1 and HMGB2. mdpi.comresearchgate.net This binding is thought to occur near the C106 residue of HMGB1. researchgate.net The functional consequence of this interaction is the enhancement of autophagy. mdpi.comfrontiersin.org Specifically, Corynoxine B promotes the interaction between Beclin 1 and HMGB1/2, which in turn enhances the activity of the Beclin 1/VPS34 complex, a key initiator of autophagy. mdpi.comresearchgate.net Depletion of HMGB1 or HMGB2 has been shown to impair the autophagy-inducing effects of Corynoxine B. mdpi.comresearchgate.net These findings establish HMGB1/2 as direct molecular targets for Corynoxine B, linking the compound to the regulation of cellular proteostasis. mdpi.comfrontiersin.org

Elucidation of Upstream and Downstream Signaling Pathways

Corynoxine exerts its cellular effects by modulating several critical signaling cascades. Investigations have focused on its impact on pro-survival, stress-activated, and inflammatory pathways.

A significant body of evidence points to the suppression of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway as a central mechanism of Corynoxine's action, particularly in cancer cells. tandfonline.comfrontiersin.org In lung adenocarcinoma cells, treatment with Corynoxine leads to decreased expression of PI3K and a reduction in the phosphorylation of AKT (p-AKT), a key downstream effector of the pathway. tandfonline.com

The inhibition of PI3K/AKT signaling by Corynoxine has several downstream consequences. It has been shown to suppress the expression of Cyclooxygenase-2 (COX-2), a pro-inflammatory and pro-oncogenic enzyme. tandfonline.com The link was confirmed when a selective PI3K/AKT pathway inhibitor, LY294002, mimicked the effect of Corynoxine on COX-2 levels, and no further reduction was seen with co-treatment. tandfonline.com Furthermore, suppression of the PI3K/AKT pathway by Corynoxine influences the expression of apoptosis-regulating proteins. tandfonline.com Specifically, it leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. tandfonline.com In neuronal cells, Corynoxine has also been shown to suppress AKT/mTOR signaling, which is a mechanism by which it induces autophagy. biocrick.com

Corynoxine also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, with a notable effect on the p38 MAPK pathway. In pancreatic cancer cells, Corynoxine treatment leads to the activation of p38. nih.govmdpi.com This activation is closely linked to an increase in intracellular reactive oxygen species (ROS). nih.govmdpi.com The use of a ROS scavenger, N-acetylcysteine, was found to prevent Corynoxine-induced cell death, suggesting that ROS acts as an upstream trigger for p38 activation. nih.gov

The activation of the ROS-p38 axis by Corynoxine has been associated with cytostatic and pro-apoptotic effects in pancreatic cancer cells. nih.govmdpi.com Inhibition of p38 with the specific inhibitor SB203580 partially rescued the cells from Corynoxine-induced growth inhibition and apoptosis. nih.govmdpi.com Furthermore, phosphoproteomic analysis has identified MAP2K2/MEK2, an upstream kinase of other MAPK pathways, as a kinase potentially upregulated by Corynoxine, suggesting a broader influence on MAPK signaling. tandfonline.comnih.gov

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation. nih.govnih.govresearchgate.net Research indicates that Corynoxine and its related compounds can modulate NF-κB signaling. mdpi.comnih.govresearchgate.net In a study on colistin-induced nephrotoxicity, the related compound Corynoxeine (B1451005) was shown to attenuate kidney inflammation by inhibiting the NF-κB pathway. mdpi.com This was evidenced by a decrease in the mRNA expression of NF-κB itself and its downstream pro-inflammatory target genes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). mdpi.com

In models of Parkinson's disease, Corynoxine treatment was found to diminish neuroinflammation. researchgate.netnanohemptechlabs.com This anti-neuroinflammatory effect is significant as neuroinflammation, driven by activated microglia and the release of pro-inflammatory cytokines, plays a key role in the degeneration of dopaminergic neurons. researchgate.net Given that NF-κB is a pivotal mediator of inflammatory responses in the brain, these findings suggest that Corynoxine's neuroprotective effects are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. researchgate.netresearchgate.net

MAPK Signaling Cascade (e.g., p38)

Proteomics and Metabolomics in Mechanism Discovery

"Omics" technologies, such as proteomics and metabolomics, provide a powerful, unbiased approach to uncover the mechanisms of action of bioactive compounds by offering a global snapshot of cellular proteins and metabolites. nih.gov

A quantitative phosphoproteomics study was conducted to map the phosphorylation signaling networks regulated by Corynoxine and Corynoxine B in neuronal cells. tandfonline.comnih.gov This analysis, combined with a novel computational algorithm, identified several kinases potentially regulated by the compounds. tandfonline.comnih.gov The study predicted and then validated that Corynoxine upregulates the activity of MAP2K2/MEK2 and Polo-like kinase 1 (PLK1), and that these kinases are critical for Corynoxine-induced autophagy and the clearance of disease-associated proteins like amyloid precursor protein (APP) and α-synuclein. tandfonline.comnih.gov

Metabolomics studies have also been employed to understand the effects of Corynoxine-containing herbs. nih.gov A study analyzing the urine of spontaneously hypertensive rats treated with different Uncaria species found that Corynoxine had a strong regulatory effect on metabolism. frontiersin.org Another study used a non-targeted metabolomics approach on plasma to show that an extract of Uncaria rhynchophylla could reorganize perturbed metabolic networks, including arachidonic acid metabolism, in hypertensive rats. nih.gov These "omics" approaches are instrumental in identifying novel pathways and biomarkers associated with Corynoxine's therapeutic effects, moving beyond single-target investigations to a systems-level understanding. nih.gov

Table 2: Key Kinases Identified by Phosphoproteomics as Regulated by Corynoxine

Kinase Predicted Regulation Functional Role in Corynoxine Action Source
RPS6KB1/p70S6K Downregulated Autophagy Regulation tandfonline.comnih.gov
MAP2K2/MEK2 Upregulated Autophagy Induction tandfonline.comnih.gov
PLK1 Upregulated Autophagy Induction tandfonline.comnih.gov

Biosynthesis and Synthetic Chemistry of Corynoxine Hydrochloride

Natural Biosynthetic Pathways of Oxindole (B195798) Alkaloids

The biosynthesis of oxindole alkaloids like corynoxine (B600272) is a complex enzymatic process within plants. It is widely postulated that the spirooxindole skeleton is formed through an oxidative rearrangement of precursor indole (B1671886) alkaloids, specifically of the Corynanthe-type. acs.orgresearchgate.net

Research on Uncaria rhynchophylla, a primary natural source of corynoxine, has begun to elucidate this pathway. nih.gov The biosynthesis is believed to originate from strictosidine (B192452), a universal precursor for monoterpenoid indole alkaloids. researchgate.netnih.gov A proposed biosynthetic pathway involves several key enzymatic steps. nih.gov Initially, tryptophan is converted to tryptamine (B22526) by tryptophan decarboxylase. This is followed by a condensation reaction with secologanin, catalyzed by strictosidine synthase, to form strictosidine. Subsequent action by strictosidine-β-d-glucosidase yields intermediates like 4,21-dehydrogeissochizine, which are precursors to the tetracyclic oxindole alkaloids. nih.gov

More recent studies focusing on various plant species, including Rauvolfia verticillata and Uncaria rhynchophylla, suggest a conserved pathway for both tetracyclic and pentacyclic spirooxindole alkaloids. biorxiv.org This pathway involves the enzymatic epimerization of 3S-indole alkaloid precursors to their 3R-epimers, which then undergo oxidation mediated by a cytochrome P450 enzyme to form the final spirooxindole products. biorxiv.org For instance, the conversion of 3S-tetrahydroalstonine to 3R-akuammigine is catalyzed sequentially by two enzymes, which then allows a cytochrome P450 to generate the spirooxindole scaffold. biorxiv.org This stereospecific conversion highlights the highly controlled nature of alkaloid biosynthesis in plants.

Total Synthesis Methodologies

The intricate, stereochemically dense structure of corynoxine has made it a challenging target for total synthesis. Synthetic chemists have developed several strategies, including racemic and asymmetric approaches, to construct its tetracyclic spirooxindole core.

A racemic total synthesis of corynoxine was reported by Hiemstra and colleagues. researchgate.netbeilstein-journals.org This route commenced with tryptamine, which was converted to an oxindole intermediate. A key step involved a chemoselective Mannich reaction, followed by a palladium-catalyzed intramolecular Tsuji-Trost reaction of an α-ketoester enolate to form the D-ring. beilstein-journals.org Another notable racemic synthesis was developed by Xia and coworkers, which efficiently assembles the core structure in just five steps from 3-(2-bromoethyl)indolin-2-one derivatives. acs.orgoup.com

Synthetic Route Starting Material Key Reactions Overall Yield Reference
Hiemstra et al.TryptamineMannich reaction, Tsuji-Trost cyclization2.5% (for Corynoxeine) researchgate.net
Xia et al.3-(2-bromoethyl)indolin-2-oneIntramolecular cross-dehydrogenative coupling of pyridinium (B92312) saltNot specified acs.orgoup.com

Achieving stereocontrol, particularly at the C7 spirocenter, is a critical challenge in synthesizing corynoxine. Several enantioselective and stereoselective methods have been developed to address this.

One strategy involves the asymmetric alkynylation of oxindoles. This method was successfully applied to the total synthesis of (-)-corynoxine and its epimer, (-)-isorhynchophylline. researchgate.netacs.org This approach creates the crucial all-carbon quaternary stereocenter at the C3 position of the oxindole (which becomes the spiro-C7 of the final product) with high enantioselectivity. researchgate.net

Another powerful method is the use of a MgI2-mediated ring-expansion of a spiro[cyclopropane-1,3′-oxindole] with a cyclic aldimine, a strategy employed by Carreira and colleagues in a collective synthesis of spirooxindole alkaloids. acs.org The first asymmetric syntheses of both (+)-corynoxine and (-)-corynoxine B were achieved using a catalytic asymmetric platform, demonstrating the ability to access either enantiomer through a unified strategy. nih.gov

Innovation in synthetic methodology has been crucial for advancing the synthesis of corynoxine and related alkaloids. A significant development is the transition-metal-free intramolecular cross-dehydrogenative coupling (CDC) of a pyridinium salt. acs.orgrsc.org This reaction, which proceeds via the in-situ formation of the pyridinium salt from 3-(2-bromoethyl)indolin-2-one and a substituted pyridine, provides direct and scalable access to the tetracyclic 3-spirooxindole system. acs.org

More recently, a novel iridium- and erbium-catalyzed dehydrogenative spirocyclization reaction has been reported. acs.org This method enables the direct formation of spirocyclic oxindole alkaloids and was featured in a unified strategy that led to the asymmetric total syntheses of 29 different indole alkaloids, showcasing its broad applicability. acs.org These innovative strategies, which often create the complex core in a single step, represent a significant move towards more efficient and elegant syntheses of this important class of natural products.

Stereoselective Synthesis Approaches

Formal Synthesis Approaches

Formal synthesis, where a known intermediate that has previously been converted to the final natural product is synthesized, is also a prominent strategy in the field. Several formal syntheses of related alkaloids like rhynchophylline (B1680612) and isorhynchophylline (B1663542) have been reported, which share the same core skeleton as corynoxine. researchgate.netresearchgate.net

One such approach utilized an organocatalyzed asymmetric Michael addition and a diastereoselective intramolecular iminium ion spirocyclization/lactamization cascade to construct the core. researchgate.net Another collective formal synthesis of six different oxindole alkaloids, including rhynchophylline, was achieved in a protecting-group-free manner. This synthesis featured two one-pot sequential transformations: an N-alkylation/cross-dehydrogenative coupling sequence and a Michael/Krapcho sequence, allowing for multigram-scale preparation of key tetracyclic intermediates. researchgate.net These formal syntheses are valuable as they establish new routes to key building blocks that can be applied to the synthesis of a wide array of spirooxindole alkaloids, including corynoxine.

Structure Activity Relationship Sar and Analog Development for Corynoxine Hydrochloride

Comparative Pharmacological Activity of Corynoxine (B600272) and its Isomers/Enantiomers (e.g., Corynoxine B)

Corynoxine and its enantiomer, Corynoxine B, are oxindole (B195798) alkaloids that, while structurally similar, exhibit distinct pharmacological activities, particularly in their mechanisms of inducing autophagy—a cellular process for degrading and recycling cellular components. frontiersin.orgnih.gov Both compounds, isolated from plants like Uncaria rhynchophylla, have been shown to promote the clearance of alpha-synuclein (B15492655) (α-syn), a protein implicated in Parkinson's disease, but they achieve this through different signaling pathways. frontiersin.orgnih.govbiocrick.comnih.gov

Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway. frontiersin.orgnih.govbiocrick.comnih.gov This is evidenced by the reduction in the levels of phosphorylated Akt, mTOR, and p70 S6 Kinase upon treatment with Corynoxine. biocrick.comnih.govbiocrick.com By suppressing this pathway, Corynoxine effectively enhances the degradation of α-synuclein aggregates and has been shown to diminish neuroinflammation in animal models of Parkinson's disease. frontiersin.orgfrontiersin.orgnih.gov Furthermore, in models of Alzheimer's disease, Corynoxine isomers have been found to reduce levels of amyloid-β peptide (Aβ) by increasing the degradation of the amyloid precursor protein (APP) and its carboxy-terminal fragments (CTFs). nih.govresearchgate.net Specifically, Corynoxine, but not Corynoxine B, has been observed to enhance lysosomal activities. nih.gov

In contrast, Corynoxine B induces autophagy through a Beclin-1-dependent mechanism. frontiersin.orgnih.govresearchgate.net It has been found to restore the deficient cytosolic translocation of High Mobility Group Box 1 (HMGB1) and block the interaction between α-synuclein and HMGB1, thereby restoring autophagy. frontiersin.orgfrontiersin.org Studies have confirmed that the autophagy-inducing effect of Corynoxine B is completely inhibited when Beclin-1 is knocked down. frontiersin.orgfrontiersin.org

The stereochemistry at the C-7 position is a critical determinant of their differing biological activities and pathway specificity. This structural difference dictates their distinct interactions with cellular targets, leading to the observed divergence in their mechanisms of action. Beyond neurodegenerative disease models, Corynoxine has also shown high binding affinity for μ-opioid receptors, suggesting a potential role in pain management that is more potent than morphine in certain assays. researchgate.netacs.org

Table 1: Comparative Pharmacological Profile of Corynoxine and Corynoxine B

FeatureCorynoxineCorynoxine B
Primary Mechanism Induces autophagy via inhibition of the Akt/mTOR pathway. frontiersin.orgnih.govbiocrick.comnih.govInduces autophagy via a Beclin-1-dependent pathway. frontiersin.orgnih.govresearchgate.net
Key Molecular Targets Reduces phosphorylation of Akt, mTOR, and p70S6K. biocrick.comnih.govbiocrick.comRequires Beclin-1; modulates HMGB1 translocation. frontiersin.orgfrontiersin.org
Effect on α-synuclein Promotes clearance of wild-type and A53T α-synuclein. biocrick.comnih.govPromotes clearance of α-synuclein. frontiersin.org
Effect on Aβ & APP Reduces Aβ by promoting degradation of APP and its CTFs. nih.govReduces Aβ by promoting degradation of APP and its CTFs. nih.gov
Lysosomal Activity Enhances lysosomal activity. nih.govDoes not significantly enhance lysosomal activity. nih.gov
Opioid Receptor Affinity High binding affinity to μ-opioid receptors (Ki = 16.4 nM). researchgate.netacs.orgLower affinity for opioid receptors compared to Corynoxine. nih.gov

Derivatization Strategies for Enhanced Bioactivity

The therapeutic potential of Corynoxine and its isomers is limited by factors such as low brain permeability and bioavailability. To overcome these limitations, researchers have focused on derivatization strategies, which involve chemically modifying the core structure to improve its pharmacokinetic properties and enhance its biological activity.

A key strategy has been the modification of the alkaloid's side chains. For instance, the low brain permeability of Corynoxine B prompted the synthesis of various derivatives to find more potent autophagy inducers with better bioavailability. nih.gov One successful example is the derivative CB6, which was created by adding an N-propyl group to the Corynoxine B structure. frontiersin.orgnih.gov This modification improved the compound's hydrophobicity, leading to enhanced brain permeability while retaining its neuroprotective effects. frontiersin.orgnih.gov CB6 was shown to induce autophagy by activating the PIK3C3 complex and promoting the production of phosphatidylinositol 3-phosphate (PI3P), demonstrating neuroprotective effects in cellular and animal models of Parkinson's disease. frontiersin.orgnih.gov

The development of catalytic, asymmetric synthesis platforms has been instrumental in advancing derivatization efforts. nih.govchemrxiv.org These synthetic routes provide rapid access to the core structures of corynantheine (B231211) alkaloids, including spirooxindoles like Corynoxine and Corynoxine B. nih.govresearchgate.net Such platforms enable the systematic modification of the molecule and the creation of tailored derivatives. This allows for structure-activity relationship (SAR) studies to identify which parts of the molecule are essential for its activity and how modifications can lead to improved therapeutic profiles, such as enhanced blood-brain barrier permeability. researchgate.net These synthetic strategies make it possible to produce a range of analogs for comprehensive biological investigation. nih.gov

Table 2: Examples of Derivatization of Corynoxine Alkaloids

Parent CompoundDerivativeModification StrategyGoal of DerivatizationOutcome
Corynoxine BCB6Addition of an N-propyl group. frontiersin.orgnih.govImprove brain permeability and bioavailability. nih.govEnhanced brain permeability; potent autophagy induction via PIK3C3 complex activation. frontiersin.orgnih.gov
Mitragynine (related alkaloid)9-HydroxymitragynineDemethylation at C9 position. nih.govInvestigate SAR at the aromatic ring. researchgate.netPotent MOR agonist with reduced β-arrestin-2 recruitment. nih.gov
Mitragynine (related alkaloid)Mitragynine pseudoindoxylOxidative rearrangement of the scaffold. researchgate.netDevelop potent analgesics. researchgate.netPotent μ-opioid receptor agonism and δ-opioid receptor antagonism. researchgate.net

Exploration of Structural Modifications for Specific Pathway Modulation

Structural modifications of the Corynoxine scaffold are being explored to selectively modulate specific cellular pathways, thereby tailoring the compound's therapeutic effects for different diseases. The distinct activities of the natural isomers Corynoxine and Corynoxine B, which differ only in their stereochemistry, underscore the principle that subtle structural changes can lead to significant shifts in pathway engagement. nih.gov

The stereochemistry at the C-7 position is a primary determinant of pathway specificity, particularly for binding to targets like the μ-opioid receptor (hMOR). Beyond stereochemistry, other structural features are crucial. For example, unsaturation in the E-ring of related analogs like corynoxeine (B1451005) has been shown to abolish opioid receptor activity, highlighting the importance of this structural feature for specific receptor interactions.

Researchers have found that Corynoxine's core structure can be modified to target various signaling pathways implicated in different diseases:

Neurodegenerative Diseases : Corynoxine's ability to inhibit the Akt/mTOR pathway is central to its neuroprotective effects through autophagy induction. nih.govnih.govresearchgate.net In contrast, its isomer Corynoxine B targets the Beclin-1/HMGB1 axis. frontiersin.orgfrontiersin.org The development of derivatives like CB6 has further refined this targeting, showing that modifications can lead to pathway engagement through the PIK3C3 complex. nih.gov

Cancer : Corynoxine has been shown to exert antitumor effects by modulating different pathways depending on the cancer type. In pancreatic cancer, it induces cytostatic effects through the ROS-p38 mediated pathway. nih.govresearchgate.net In non-small cell lung cancer, it inhibits proliferation by targeting the AKT-mTOR/GSK3β pathway. nih.gov

Viral Infections : Recent studies have identified anti-HIV activity for Corynoxine and newly isolated related alkaloids, such as macrophylline (B1239403) D, indicating that the oxindole scaffold can be a basis for developing agents that modulate pathways relevant to viral replication. nih.govfrontiersin.org

These findings demonstrate that the Corynoxine scaffold is a versatile platform for drug development. By strategically modifying its structure—altering stereochemistry, adding functional groups, or changing ring saturation—it is possible to create analogs that selectively modulate distinct biological pathways, opening therapeutic possibilities across a range of diseases. researchgate.net

Future Research Directions and Translational Perspectives for Corynoxine Hydrochloride

Interdisciplinary Approaches to Complex Disease Pathologies

The multifaceted nature of diseases such as Alzheimer's, Parkinson's, and cancer necessitates a collaborative, interdisciplinary research approach to fully elucidate the therapeutic potential of corynoxine (B600272). The compound's known effects on pathways like autophagy and apoptosis provide a strong foundation for such investigations. frontiersin.orgnih.gov

In the context of neurodegenerative diseases, where processes like protein aggregation and neuronal cell death are central, an interdisciplinary approach is crucial. nih.govfrontiersin.org For instance, combining the expertise of neurobiologists, pharmacologists, and medicinal chemists could accelerate the development of more potent and specific corynoxine derivatives. nih.gov Research has already shown that corynoxine and its enantiomer, corynoxine B, induce autophagy through different mechanisms, highlighting the need for detailed structure-activity relationship studies. frontiersin.org

Similarly, in oncology, the ability of corynoxine to induce cytostatic effects in pancreatic cancer and trigger apoptosis in non-small cell lung cancer (NSCLC) cells opens up avenues for collaborative research. nih.govfrontiersin.org Oncologists, molecular biologists, and pharmacologists can work together to explore its efficacy in various cancer types and to understand the nuances of its interaction with tumor microenvironments.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of corynoxine's biological effects, the integration of various "omics" data is indispensable. nih.govnih.gov This includes genomics, transcriptomics, proteomics, and metabolomics, which together can provide a holistic view of the molecular changes induced by the compound. nih.govfrontiersin.org

High-throughput screening methods can generate vast datasets that, when analyzed using bioinformatics and computational biology, can reveal novel targets and pathways affected by corynoxine. nih.gov For example, a systems biology approach could help to create predictive models of how corynoxine's modulation of the Akt/mTOR pathway impacts downstream cellular processes in different disease contexts. frontiersin.orgnih.gov This approach can move beyond a single target or pathway, offering a more complete picture of the compound's mechanism of action. nih.govagronomyjournals.com

The use of multi-omics data has already been proposed to understand the interplay between the circadian clock and herbicide response in rice, demonstrating the power of this approach in deciphering complex biological processes. frontiersin.org A similar strategy applied to corynoxine research could uncover previously unknown connections between its known targets and other cellular functions, leading to new therapeutic hypotheses.

Advanced Drug Delivery System Development (e.g., Exosome-based Delivery)

A significant hurdle in the clinical application of many promising compounds, including corynoxine, is their delivery to the target site in the body. nih.gov Advanced drug delivery systems offer a solution to this challenge, with exosome-based delivery being a particularly promising strategy. nih.govresearchgate.net Exosomes are nano-sized vesicles naturally released by cells that can transport bioactive molecules across biological barriers, such as the blood-brain barrier. nih.govresearchgate.net

Research has already demonstrated the potential of engineered exosomes for delivering therapeutic agents. researchgate.netnews-medical.net For instance, exosomes have been engineered to carry corynoxine-B, showing potential in treating Alzheimer's disease in mouse models. nih.govnews-medical.net This approach leverages the natural targeting capabilities of exosomes to enhance the delivery of the therapeutic payload to specific cells or tissues. nih.gov

Future research should focus on optimizing exosome-based delivery systems for corynoxine. This includes exploring different cell sources for exosome production, methods for loading corynoxine into exosomes efficiently, and surface modifications to further enhance targeting specificity. researchgate.netrsc.org Overcoming challenges such as scalability and stability will be crucial for the clinical translation of these advanced delivery systems. rsc.org

Exploration of Synergistic Effects with Established Therapeutics

Investigating the synergistic effects of corynoxine with existing therapeutic agents is a promising strategy to enhance treatment efficacy and potentially reduce side effects. This approach is particularly relevant for complex diseases like cancer, where combination therapies are often the standard of care.

For example, studies on corynoxine B have shown synergistic effects with gemcitabine (B846) in pancreatic cancer cells. Future research should explore similar synergistic interactions for corynoxine across a range of cancers and with various chemotherapeutic drugs. This could involve in vitro studies on cancer cell lines followed by in vivo validation in animal models.

In the context of neurodegenerative diseases, combining corynoxine with drugs that target different aspects of the disease pathology could lead to improved outcomes. For instance, pairing corynoxine's autophagy-inducing properties with a drug that reduces neuroinflammation could provide a multi-pronged attack against the disease. nih.govfrontiersin.org

Q & A

Q. What analytical methods are recommended to confirm the purity and structural identity of Corynoxine (hydrochloride) in laboratory settings?

To ensure batch-to-batch consistency, use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥94% as a baseline) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . For novel derivatives, combine mass spectrometry (MS) with elemental analysis to verify molecular composition. Cross-reference results with published spectral data or authenticated standards to minimize misidentification risks .

Q. What safety protocols should be followed when handling Corynoxine (hydrochloride) in vitro?

Corynoxine (hydrochloride) is classified as a laboratory chemical with potential carcinogenic risks. Wear nitrile gloves, lab coats, and safety goggles during handling. Work in a fume hood to avoid inhalation of aerosols, and store the compound at -20°C in airtight, light-resistant containers to prevent degradation . Emergency procedures include immediate rinsing of exposed skin/eyes with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Q. How can researchers design dose-response experiments to evaluate Corynoxine (hydrochloride)-induced autophagy in neuronal cell lines?

Use neuronal models like N2a or SHSY-5Y cells, treating them with Corynoxine (hydrochloride) at concentrations ranging from 1–50 µM for 24–48 hours. Quantify autophagy via Western blot for LC3-II/LC3-I ratio and p62 degradation. Include positive controls (e.g., rapamycin) and validate results with lysosomal inhibitors (e.g., chloroquine) to confirm autophagic flux . Replicate experiments in triplicate and use ANOVA for statistical analysis .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the role of ROS-p38 signaling in Corynoxine (hydrochloride)-mediated sensitization of gemcitabine-resistant cancer cells?

In Panc-1 cells, pretreat with ROS scavengers (e.g., N-acetylcysteine) or p38 inhibitors (e.g., SB203580) before administering Corynoxine (hydrochloride) and gemcitabine. Measure intracellular ROS levels using DCFH-DA fluorescence and assess p38 phosphorylation via immunoblotting. Combine with siRNA knockdown of p38 to confirm pathway specificity. Data contradictions (e.g., variable ROS levels across cell types) should be resolved using orthogonal assays like mitochondrial membrane potential analysis .

Q. How should researchers address discrepancies in reported pro-autophagic vs. pro-apoptotic effects of Corynoxine (hydrochloride) across studies?

Contradictions may arise from differences in cell type viability thresholds or assay endpoints. Design experiments with parallel autophagy (LC3 puncta imaging) and apoptosis markers (Annexin V/PI staining). Use time-course studies to determine if autophagy precedes apoptosis. Validate findings with genetic tools (e.g., ATG5 knockout cells) to dissect causal relationships. Transparently report all negative results and experimental conditions (e.g., serum concentration, passage number) .

Q. What strategies optimize the use of Corynoxine (hydrochloride) in combinatorial therapy studies while minimizing off-target effects?

Perform synergy assays (e.g., Chou-Talalay method) with chemotherapeutics like gemcitabine. Use transcriptomics (RNA-seq) to identify off-target pathways activated by Corynoxine (hydrochloride). For in vivo validation, employ xenograft models with pharmacokinetic monitoring to assess compound bioavailability and toxicity. Adjust dosing schedules based on half-life data to avoid antagonistic interactions .

Methodological Considerations

Q. How to ensure reproducibility when quantifying Corynoxine (hydrochloride)’s effects in preclinical models?

Adhere to ARRIVE guidelines for animal studies: standardize housing conditions, randomize treatment groups, and blind outcome assessments. For cell-based assays, document passage numbers, mycoplasma testing results, and media formulations. Share raw data and analysis scripts via repositories like Figshare to enable independent verification .

Q. What validation criteria are critical for Corynoxine (hydrochloride)-related biomarker studies in neurodegenerative disease models?

Validate biomarkers (e.g., autophagic markers) using two independent techniques (e.g., Western blot and immunofluorescence). Establish dose-dependent correlations between biomarker modulation and functional outcomes (e.g., neurite outgrowth assays). Include negative controls (e.g., vehicle-treated cells) and report sensitivity/specificity metrics for all assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.